Tert-butyl 3-(5-methanesulfonylpyrimidin-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-methanesulfonylpyrimidin-2-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group, a methanesulfonyl-substituted pyrimidine ring, and an azetidine core, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 3-(5-methanesulfonylpyrimidin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a strain-release reaction of 1-azabicyclo[1.1.0]butane with suitable nucleophiles.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a palladium-catalyzed cross-coupling reaction with appropriate pyrimidine halides.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
Tert-butyl 3-(5-methanesulfonylpyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Tert-butyl 3-(5-methanesulfonylpyrimidin-2-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound is used in biological studies to investigate its potential as an inhibitor of certain biological pathways or as a probe for studying enzyme mechanisms.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-methanesulfonylpyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity . The methanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets . Additionally, the azetidine ring provides structural rigidity, which is essential for maintaining the compound’s bioactive conformation .
Comparison with Similar Compounds
Tert-butyl 3-(5-methanesulfonylpyrimidin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate: This compound features a chloro-substituted pyrimidine ring instead of a methanesulfonyl group, which affects its reactivity and biological activity.
Tert-butyl 3-iodoazetidine-1-carboxylate: The presence of an iodine atom in this compound makes it a valuable intermediate for cross-coupling reactions with various aryl or alkyl halides.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound contains a ketone group, which makes it a key intermediate for preparing various medicaments.
Properties
Molecular Formula |
C13H19N3O4S |
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Molecular Weight |
313.37 g/mol |
IUPAC Name |
tert-butyl 3-(5-methylsulfonylpyrimidin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-7-9(8-16)11-14-5-10(6-15-11)21(4,18)19/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
IKSPGKLVVSPCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)S(=O)(=O)C |
Origin of Product |
United States |
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